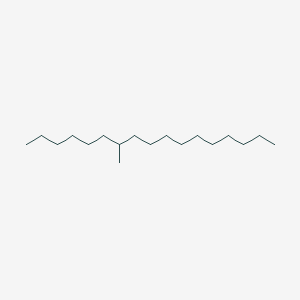
7-Methylheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylheptadecane is an organic compound with the molecular formula C18H38. It is a branched alkane, specifically a methyl-substituted heptadecane. This compound is part of the larger family of hydrocarbons and is known for its presence in various natural sources, including cyanobacterial mats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Methylheptadecane can be synthesized through several methods. One common approach involves the alkylation of heptadecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of unsaturated precursors. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to achieve the desired saturation and branching of the hydrocarbon chain .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylheptadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be converted into various oxygenated products, such as alcohols, ketones, and carboxylic acids.
Reduction: Although already a saturated hydrocarbon, further reduction can lead to the formation of smaller alkanes through processes like cracking.
Substitution: Halogenation reactions, particularly with chlorine or bromine, can replace hydrogen atoms in the molecule with halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes
Wissenschaftliche Forschungsanwendungen
7-Methylheptadecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the composition of cyanobacterial mats and its interactions with other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals
Wirkmechanismus
The mechanism of action of 7-Methylheptadecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its molecular targets include various lipid-binding proteins and enzymes involved in lipid metabolism. The pathways influenced by this compound are often related to cellular signaling and membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
Heptadecane: A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methylheptadecane: Another branched alkane with the methyl group at a different position.
Nonadecane: A longer-chain alkane with similar hydrophobic characteristics.
Uniqueness: 7-Methylheptadecane is unique due to its specific branching, which can influence its physical properties, such as melting and boiling points, and its interactions with other molecules. This branching can also affect its reactivity and the types of products formed during chemical reactions .
Eigenschaften
CAS-Nummer |
20959-33-5 |
|---|---|
Molekularformel |
C18H38 |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
7-methylheptadecane |
InChI |
InChI=1S/C18H38/c1-4-6-8-10-11-12-13-15-17-18(3)16-14-9-7-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
AZGIFKCGYRMPKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)

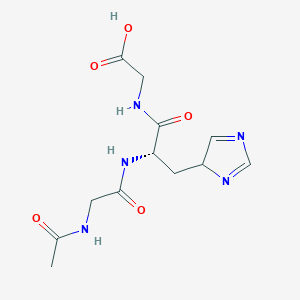
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

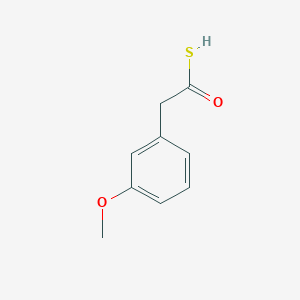
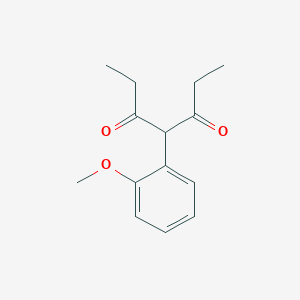
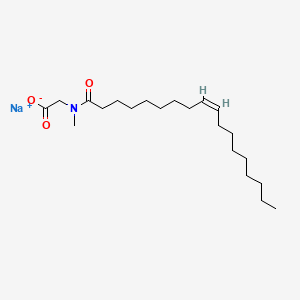

![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
